molecular formula C9H13NO3 B12892268 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one

7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one

Cat. No.: B12892268
M. Wt: 183.20 g/mol
InChI Key: LCOLWIZPRPEZNO-UHFFFAOYSA-N
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Description

7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one is a chemical compound with a unique structure that includes an oxazole ring fused with a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7A-acetylhexahydrobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of an acetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

7a-acetyl-3,3a,4,5,6,7-hexahydro-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H13NO3/c1-6(11)9-5-3-2-4-7(9)10-8(12)13-9/h7H,2-5H2,1H3,(H,10,12)

InChI Key

LCOLWIZPRPEZNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCCCC1NC(=O)O2

Origin of Product

United States

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